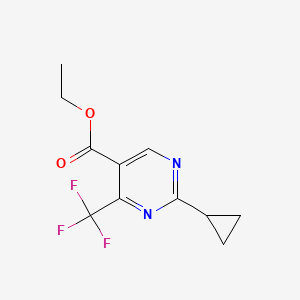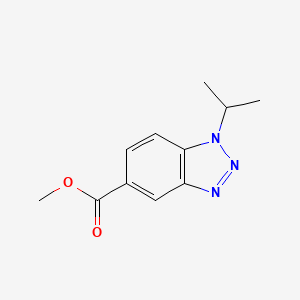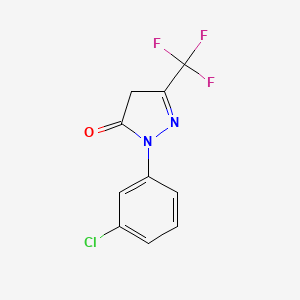
1-(3-Chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as CPP, is a chemical compound with a molecular formula of C10H7ClF3N3O. CPP is widely used in scientific research for its unique properties and applications. In
Mécanisme D'action
1-(3-Chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one works by binding to the active site of enzymes and proteins, inhibiting their activity. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a protein involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for investigating their roles in biological processes. However, one limitation is that this compound may not be specific to a particular enzyme or protein, leading to off-target effects.
Orientations Futures
There are several future directions for research involving 1-(3-Chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the investigation of the molecular mechanisms underlying neurological disorders using this compound as a tool. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound with unique properties and applications in scientific research. Its ability to selectively inhibit the activity of certain enzymes and proteins makes it a useful tool for investigating their roles in biological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is widely used in scientific research for its ability to inhibit the activity of certain enzymes and proteins. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been used in studies to investigate the molecular mechanisms underlying neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-6-2-1-3-7(4-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKPJBHSNHUPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



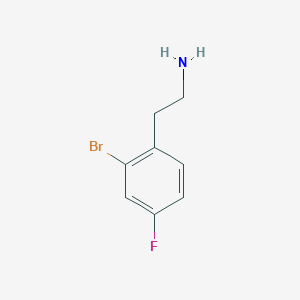
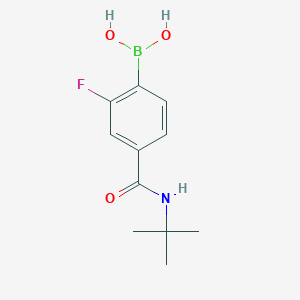
![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)

![2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161921.png)

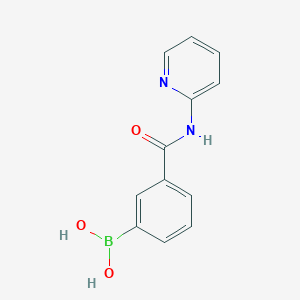
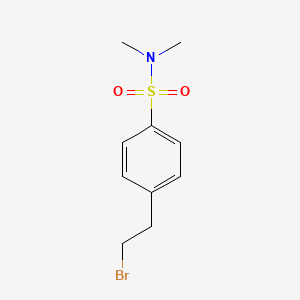
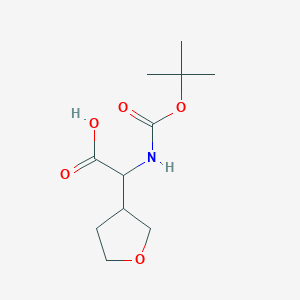
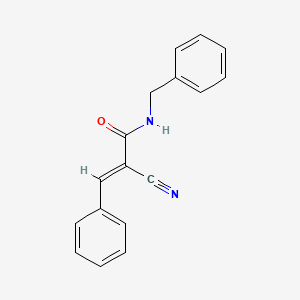
![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)

